N'-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide
Description
Properties
IUPAC Name |
N'-(5-cyano-1-methylimidazol-4-yl)-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-12(2)5-10-8-7(4-9)13(3)6-11-8/h5-6H,1-3H3/b10-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPRZWWHYUXCQF-YHYXMXQVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C#N)N=CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC(=C1C#N)/N=C\N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a precursor such as 1-methylimidazole. This step often requires a dehydrating agent and a catalyst to facilitate the ring closure.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction. This step may involve the use of cyanogen bromide or a similar reagent under controlled conditions.
Attachment of the Dimethylformimidamide Moiety: The final step involves the reaction of the intermediate compound with dimethylformamide dimethyl acetal, which introduces the dimethylformimidamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Cyanogen bromide, dimethylformamide dimethyl acetal; reactions often require catalysts and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
N’-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of imidazole derivatives with biological macromolecules.
Materials Science: The compound’s reactivity allows for its incorporation into polymers and other materials, potentially enhancing their properties.
Mechanism of Action
The mechanism by which N’-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the imidazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The dimethylformimidamide moiety may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Pyrazolyl-N,N-Dimethylformimidamide Derivatives
- Example : Compound 10 (pyrazolyl-N,N-dimethylformimidamide) exhibits weak antimicrobial activity against Bacillus subtilis and Aspergillus fumigatus (MIC > 100 µg/mL) compared to the reference drug fluconazole. The reduced activity is attributed to steric hindrance from the pyrazole ring and lack of electron-withdrawing groups at critical positions .
- Structural Difference : Replaces the imidazole core with a pyrazole ring, reducing planarity and electronic conjugation .
Benzo[d]thiazol-2-yl-N,N-Dimethylformimidamide
- Example: Z-N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide acts as a polydentate ligand for Pd(II) chelates, with coordination via nitrogen and sulfur atoms. This property is absent in the imidazole-based compound due to differences in donor atom availability .
- Application : Used in spectrophotometric detection of Pd(II) ions, demonstrating higher metal-binding affinity than imidazole analogues .
Quinazoline Precursors
- Example: N'-(2-Cyano-4-nitrophenyl)-N,N-dimethylformimidamide (intermediate in EGFR inhibitor synthesis) undergoes cyclization with aryl amines to form 4-anilinoquinazolines. The nitro group at the phenyl ring enhances electrophilicity, enabling nucleophilic substitution, a feature absent in the 5-cyanoimidazole derivative .
- Bioactivity : Resulting quinazolines show IC₅₀ values of 0.1–10 µM against EGFR-driven cancers, whereas the imidazole derivative is primarily a synthetic intermediate .
Benzoisothiazole Derivatives
- Example: N,N-Dimethyl-N'-(5-(Ar-sulfonamido)benzo[d]isothiazol-3-yl)formimidamides act as 5-HT₆ receptor antagonists (Ki: 5–50 nM). The sulfonamide group enhances blood-brain barrier penetration, unlike the cyanoimidazole compound, which lacks such substituents .
- Structural Advantage : The benzoisothiazole scaffold provides greater conformational rigidity for receptor binding compared to imidazole-based derivatives .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N'-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide, a compound with the molecular formula CHN, has garnered attention in recent research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features an imidazole ring substituted with a cyano group and a dimethylformimidamide moiety. Its structural characteristics suggest potential interactions with biological macromolecules, influencing various biochemical pathways.
Biological Activity
1. Antiviral Properties
Research has indicated that compounds structurally related to imidazoles can exhibit antiviral activities. For instance, some imidazo[4,5-c]quinolines have shown inhibition of virus lesion development in guinea pig models infected with herpes simplex virus (HSV). These effects are attributed to the induction of cytokines like interferon (IFN) in vivo, suggesting that this compound may also possess similar antiviral properties through cytokine modulation .
2. Anticancer Activity
Recent studies have explored the anticancer potential of related compounds. For example, a novel sulfonamide was noted for its ability to inhibit Wnt-dependent transcription and cancer cell proliferation in colorectal cancer models. The compound demonstrated significant cytotoxicity with IC50 values as low as 0.12 μM against HCT116 cells, indicating that derivatives of imidazole may also be effective in targeting cancer pathways .
The mechanisms through which this compound exerts its biological effects may involve:
- Cytokine Induction: Similar to other imidazole derivatives, it may stimulate immune responses through cytokine production.
- Inhibition of Key Signaling Pathways: The compound might interfere with critical pathways such as the Wnt/β-catenin signaling cascade, which is pivotal in cancer progression.
Table 1: Summary of Biological Activities
Relevant Research Studies
- Antiviral Activity Study: A study demonstrated that imidazole derivatives could enhance cytokine production, leading to antiviral effects in HSV models .
- Cancer Inhibition Research: Another study highlighted the efficacy of related compounds in inhibiting colorectal cancer cell lines, showcasing their potential as therapeutic agents against malignancies .
Q & A
Q. What are the optimal reaction conditions for synthesizing N'-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide?
- Methodological Answer: Synthesis typically involves multi-step protocols, including condensation and cyclization reactions. Key parameters include:
- Temperature: Maintain 60–80°C during imidazole ring formation to avoid side reactions .
- Solvent Choice: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
- Catalysts: Use triethylamine or K₂CO₃ to facilitate deprotonation in substitution reactions .
- Purification: Chromatography (e.g., silica gel) or recrystallization in ethanol/water mixtures ensures ≥95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer: A combination of techniques is required:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent environments (e.g., cyano and dimethylamino groups) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 248.1294 for C₁₀H₁₄N₆) .
- X-ray Crystallography: Resolves 3D conformation and confirms stereochemistry .
- IR Spectroscopy: Detects functional groups (e.g., C≡N stretch ~2200 cm⁻¹) .
Advanced Research Questions
Q. How do computational methods like DFT predict binding interactions with biological targets?
- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/Cep-31G level calculates:
- Molecular Geometry: Bond lengths (e.g., C–N in imidazole: 1.316–1.369 Å) and dihedral angles .
- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (e.g., ~0.12 eV) indicate electron transfer potential .
- Docking Studies: Simulate interactions with enzymes (e.g., kinases) by analyzing ligand-receptor binding affinities and steric compatibility .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) require:
- Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., cyano vs. trifluoromethyl groups) using analogs .
- Assay Standardization: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Metabolic Stability Tests: Evaluate cytochrome P450 interactions to rule off-target effects .
Q. How can reaction mechanisms involving this compound be elucidated?
- Methodological Answer: Mechanistic studies involve:
- Kinetic Isotope Effects (KIE): Track deuterium substitution in imidazole protons to identify rate-determining steps .
- Intermediate Trapping: Use quenching agents (e.g., MeOH) to isolate and characterize transient species .
- DFT Transition State Modeling: Simulate energy barriers for cyclization or substitution steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
